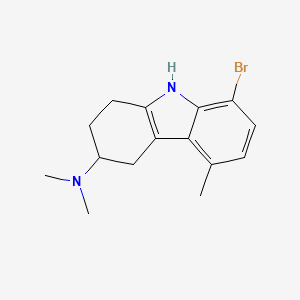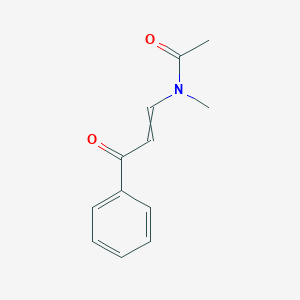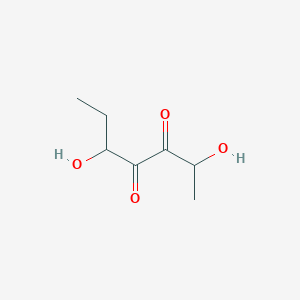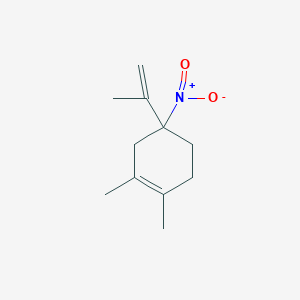
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C11H17NO2 It is a cyclohexene derivative characterized by the presence of nitro and alkene functional groups
Méthodes De Préparation
The synthesis of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes One common method involves the nitration of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparaison Avec Des Composés Similaires
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be compared with other similar compounds, such as:
1,2-Dimethyl-4-nitrocyclohex-1-ene: Lacks the prop-1-en-2-yl group, resulting in different chemical and biological properties.
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene: Lacks the 1,2-dimethyl substitution, affecting its reactivity and applications.
1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene:
Propriétés
Numéro CAS |
59853-66-6 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1,2-dimethyl-4-nitro-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C11H17NO2/c1-8(2)11(12(13)14)6-5-9(3)10(4)7-11/h1,5-7H2,2-4H3 |
Clé InChI |
UGCYERGNUJDQFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(CC1)(C(=C)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




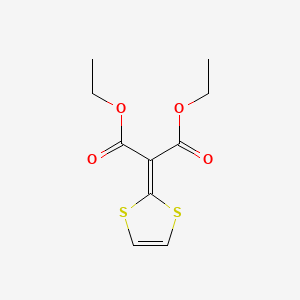
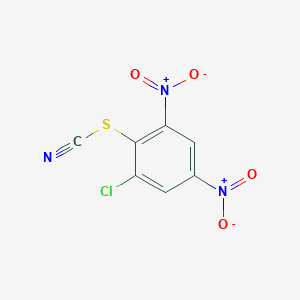


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)

silane](/img/structure/B14602417.png)
